2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
This compound belongs to the hexahydroquinoline carboxamide family, characterized by a bicyclic scaffold with substitutions that modulate its physicochemical and biological properties. The 3-phenoxyphenyl group at position 4 and the 4-methylpyridin-2-yl amide moiety are critical for its interactions with biological targets. Its molecular formula is C₃₂H₃₃N₃O₃, with an average mass of 519.63 g/mol (estimated from analogs in , and 11).
Properties
CAS No. |
362487-42-1 |
|---|---|
Molecular Formula |
C31H31N3O3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C31H31N3O3/c1-19-13-14-32-26(15-19)34-30(36)27-20(2)33-24-17-31(3,4)18-25(35)29(24)28(27)21-9-8-12-23(16-21)37-22-10-6-5-7-11-22/h5-16,28,33H,17-18H2,1-4H3,(H,32,34,36) |
InChI Key |
GVWXHEZLJCSHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.
Introduction of the Phenoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced to the hexahydroquinoline core.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring and the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although more research is needed to confirm this.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at position 4 of the hexahydroquinoline core, impacting solubility, bioactivity, and synthetic feasibility:
Substituent Variations and Physicochemical Properties
Research Findings and Implications
Solubility-Bioactivity Trade-off: Polar substituents (e.g., hydroxy/methoxy in ) improve solubility but reduce CNS penetration, while lipophilic groups (phenoxyphenyl) favor blood-brain barrier crossing (inferred from ).
Structural Stability: The 3-phenoxyphenyl group’s conformational rigidity (due to restricted rotation) may enhance binding to hydrophobic pockets in target proteins, as seen in molecular docking studies ().
Metabolic Considerations: Nitro groups () are prone to reduction in vivo, generating reactive intermediates, whereas ethers (phenoxy) are metabolically stable.
Biological Activity
The compound 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C33H35N3O4
- Molecular Weight : 537.6487 g/mol
- CAS Number : 400846-33-5
This compound belongs to the class of hexahydroquinoline derivatives, which are known for various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study revealed that modifications to the hexahydroquinoline structure can enhance cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in cancer progression and metastasis .
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory and Antioxidant Properties
Hexahydroquinoline derivatives are also noted for their anti-inflammatory and antioxidant activities. These properties are crucial for mitigating oxidative stress-related diseases and inflammatory conditions. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines and increase antioxidant enzyme levels in various biological systems .
Neuroprotective Effects
There is emerging evidence suggesting that related compounds may offer neuroprotective benefits. They could potentially modulate neurotransmitter systems and protect neuronal cells from oxidative damage, making them candidates for treating neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
A study conducted on a series of hexahydroquinoline derivatives demonstrated that one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including breast and lung cancers. The study highlighted the potential for further modifications to enhance potency against resistant cancer types .
Case Study 2: Anti-inflammatory Activity
In another investigation, a related compound was tested for its ability to inhibit the release of inflammatory mediators in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
